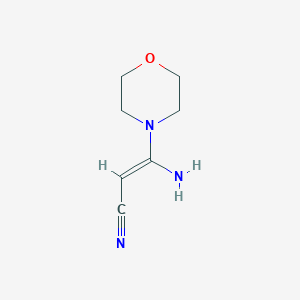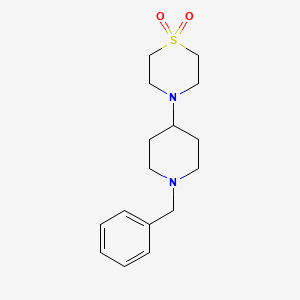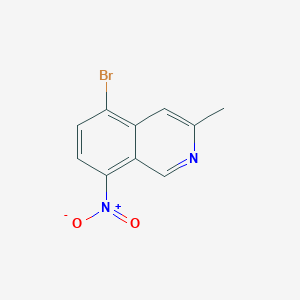
Ophiohayatone C
Descripción general
Descripción
Ophiohayatone C is a naturally occurring anthraquinone compound isolated from the plant Ophiorrhiza hayatana OHWI, which belongs to the Rubiaceae family . Anthraquinones are a group of plant phenolic products known for their diverse pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, analgesic, antipyretic, antioxidant, and antitumor properties . This compound has shown potential medicinal properties, particularly in cancer research .
Mecanismo De Acción
Target of Action
Ophiohayatone C is a naturally occurring anthraquinone isolated from Ophiorrhiza hayatana OHWI (Rubiaceae) . Anthraquinones are a group of plant phenolic products that are found in a large number of plant families . They have shown a wide variety of pharmacological activities such as antifungal, antimicrobial, anti-inflammatory, analgesic, antipyretic, antioxidant, and antitumor activities . .
Mode of Action
These compounds are known to exert their effects through a variety of mechanisms, including the inhibition of DNA and RNA synthesis, interference with cell cycle progression, and the generation of reactive oxygen species .
Biochemical Pathways
Anthraquinones, in general, are known to affect multiple biochemical pathways due to their broad range of pharmacological activities
Result of Action
Anthraquinones are known to have a wide variety of pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, analgesic, antipyretic, antioxidant, and antitumor activities . These effects suggest that this compound may have similar impacts at the molecular and cellular level.
Métodos De Preparación
Ophiohayatone C is typically isolated from the whole plant of Ophiorrhiza hayatana OHWI . The isolation process involves extracting the plant material with suitable solvents, followed by chromatographic separation techniques to purify the compound . The structure of this compound was established using spectral methods such as high-resolution electron impact mass spectrometry (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Ophiohayatone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a model compound for studying the reactivity and properties of anthraquinones . In biology and medicine, Ophiohayatone C has shown promising anticancer properties by inducing apoptosis (programmed cell death) in cancer cells . It is also being investigated for its potential use as an antimicrobial and anti-inflammatory agent . Additionally, this compound has applications in the pharmaceutical industry as a reference standard for quality control and testing .
Comparación Con Compuestos Similares
Ophiohayatone C is one of several anthraquinones isolated from Ophiorrhiza hayatana OHWI, including Ophiohayatone A and Ophiohayatone B . These compounds share a similar anthraquinone core structure but differ in the nature and positions of their substituents . Compared to other anthraquinones, this compound is unique due to its specific substituent pattern, which contributes to its distinct pharmacological properties . Other similar compounds include emodin, aloe-emodin, and rhein, which are also anthraquinones with varying substituents and biological activities .
Propiedades
IUPAC Name |
3-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-12-6-10-9(5-11(12)15(19)20)13(17)7-3-1-2-4-8(7)14(10)18/h1-6,16H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCNBYUENJBFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182637 | |
| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-33-3 | |
| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)








